Palmitoyl methoxytryptamine

Description

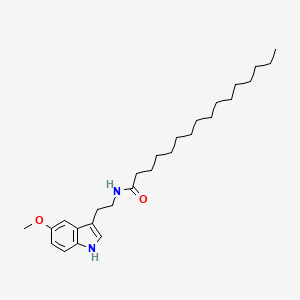

Palmitoyl methoxytryptamine (PMT), chemically designated as N-(2-(5-methoxy-1H-indol-3-yl)ethyl)hexadecanamide, is a non-ionic surfactant classified under amido-group heteroaromatic amines . Its molecular formula is C₂₇H₄₄N₂O₂ (molecular weight: 428.65 g/mol), featuring a palmitoyl (C16) chain linked to a methoxytryptamine moiety. PMT is a solid compound insoluble in water but exhibits excellent emulsifying, dispersing, and antistatic properties, making it suitable for applications in cosmetics and industrial formulations . Its stability and biodegradability are notable, though it poses flammability risks and mild irritation to biological systems .

Properties

CAS No. |

151922-15-5 |

|---|---|

Molecular Formula |

C27H44N2O2 |

Molecular Weight |

428.6 g/mol |

IUPAC Name |

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]hexadecanamide |

InChI |

InChI=1S/C27H44N2O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-27(30)28-20-19-23-22-29-26-18-17-24(31-2)21-25(23)26/h17-18,21-22,29H,3-16,19-20H2,1-2H3,(H,28,30) |

InChI Key |

FZRCDVTXEASFSU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NCCC1=CNC2=C1C=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of palmitoyl methoxytryptamine typically involves the acylation of methoxytryptamine with palmitic acid. This process can be carried out using a variety of reagents and conditions. One common method involves the use of dichloromethane as a solvent, with acetic anhydride and a catalyst such as 4-dimethylaminopyridine (4-DMAP) to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale acylation reactions using similar reagents and conditions as those used in laboratory synthesis. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Palmitoyl methoxytryptamine can undergo various chemical reactions, including:

Oxidation: This reaction can modify the methoxy group or the tryptamine moiety.

Reduction: This can affect the carbonyl group in the palmitoyl moiety.

Substitution: This can occur at the methoxy group or the tryptamine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Palmitoyl methoxytryptamine has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying lipid modifications and acylation reactions.

Industry: It is used in the formulation of cosmetic products for its skin-conditioning properties.

Mechanism of Action

Palmitoyl methoxytryptamine exerts its effects through the modification of proteins via palmitoylation. This process involves the attachment of the palmitoyl group to cysteine residues on target proteins, affecting their localization, stability, and interactions with other cellular components . The molecular targets include various enzymes and receptors involved in cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogs: Tryptamine Derivatives

PMT shares structural similarities with other tryptamine-based compounds, such as Melatobenz and Triptosil (), which are acylated tryptamine derivatives. However, PMT’s methoxy group at the 5-position of the indole ring distinguishes it from these analogs. While Melatobenz and Triptosil are studied for antimalarial activity , PMT lacks documented pharmacological activity and is primarily used for its surfactant properties .

| Property | PMT | Melatobenz/Triptosil |

|---|---|---|

| Core Structure | 5-Methoxytryptamine | Tryptamine (unmodified) |

| Functional Group | Palmitoyl amide | Acyl/sulfonyl groups |

| Primary Application | Surfactant | Antimalarial drug candidates |

| Water Solubility | Insoluble | Variable (depends on substituents) |

Functional Analogs: Palmitoyl-Containing Surfactants

Cationic Polyamine Dendrimersomes ():

Dendrimers modified with palmitoyl groups (e.g., compounds 1 and 2 in ) exhibit self-assembling surfactant properties. Unlike PMT’s linear structure, these dendrimers are branched, enabling higher molecular complexity (e.g., 64 palmitoyl groups in compound 1 ). This grants dendrimersomes superior encapsulation efficiency for drug delivery, whereas PMT’s simpler structure limits it to basic emulsification roles .Palmitoyl Oligopeptides ():

Peptides like palmitoyl tripeptide-1 and palmitoyl tetrapeptide-7 are used in cosmetics for anti-aging effects. While PMT and these peptides share the palmitoyl group, PMT lacks a peptide backbone, resulting in divergent functionalities: PMT aids in solubilization, while oligopeptides modulate collagen synthesis .

| Property | PMT | Palmitoyl Oligopeptides |

|---|---|---|

| Backbone | Methoxytryptamine | Glycine/glutamine/proline peptides |

| Cosmetic Role | Emulsifier | Collagen stimulation |

| Molecular Weight | 428.65 g/mol | ~500–800 g/mol |

Pharmacological Analogs: Palmitoylethanolamide (PEA)

Palmitoylethanolamide (PEA), an endogenous fatty acid amide, shares the palmitoyl group with PMT but is linked to ethanolamine instead of methoxytryptamine. PEA is a well-studied anti-inflammatory and neuroprotective agent, acting via PPAR-α receptors .

| Property | PMT | Palmitoylethanolamide (PEA) |

|---|---|---|

| Biological Activity | Surfactant | Anti-inflammatory, analgesic |

| Target | N/A | PPAR-α, CB1/CB2 receptors |

| Solubility | Lipophilic | Lipophilic |

Metabolic Analogs: Palmitoyl Carnitine

Palmitoyl carnitine, a carnitine conjugate of palmitic acid, facilitates fatty acid transport into mitochondria. Unlike PMT, it enhances transmeningeal flux of hydrophilic drugs (e.g., morphine) by perturbing lipid bilayers .

| Property | PMT | Palmitoyl Carnitine |

|---|---|---|

| Function | Emulsifier | Drug penetration enhancer |

| Mechanism | Surface tension reduction | Lipid bilayer disruption |

| Hydrophilicity | Hydrophobic | Amphiphilic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.